

# A Comparative Guide to WDR5 Inhibitors: MM-589 TFA vs. OICR-9429

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MM-589 TFA

Cat. No.: B8085399

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In the landscape of epigenetic drug discovery, the WD repeat-containing protein 5 (WDR5) has emerged as a critical target. WDR5 is a scaffold protein that plays a pivotal role in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex, which is crucial for histone H3 lysine 4 (H3K4) methylation and transcriptional regulation. Dysregulation of the WDR5-MLL interaction is a hallmark of various cancers, particularly acute leukemias with MLL rearrangements. This guide provides a detailed comparison of two prominent WDR5 inhibitors, **MM-589 TFA** and OICR-9429, offering insights into their biochemical and cellular activities.

## At a Glance: Key Quantitative Data

The following tables summarize the key quantitative data for **MM-589 TFA** and OICR-9429, providing a direct comparison of their biochemical potency and cellular efficacy.

Table 1: Biochemical Activity

Parameter	MM-589 TFA	OICR-9429
Target	WDR5-MLL Protein-Protein Interaction	WDR5-MLL Protein-Protein Interaction
Binding Affinity (IC50 to WDR5)	0.90 nM	64 nM
Binding Affinity (Kd)	<1 nM (Ki)	93 ± 28 nM
Inhibition of MLL H3K4 Methyltransferase Activity (IC50)	12.7 nM	Not explicitly stated in the provided results
Molecular Weight	~1066.19 g/mol (as TFA salt)	555.59 g/mol
Chemical Class	Macrocyclic Peptidomimetic	Small Molecule

Table 2: Cellular Activity

Cell Line	Cancer Type	MM-589 IC50	OICR-9429 IC50
MV4-11	Acute Myeloid Leukemia (MLL-rearranged)	0.25 µM	Reduces viability
MOLM-13	Acute Myeloid Leukemia (MLL-rearranged)	0.21 µM	Reduces viability
HL-60	Acute Promyelocytic Leukemia	8.6 µM	Not explicitly stated in the provided results
T24	Bladder Cancer	Not explicitly stated in the provided results	67.74 µM
UM-UC-3	Bladder Cancer	Not explicitly stated in the provided results	70.41 µM
TCCSUP	Bladder Cancer	Not explicitly stated in the provided results	121.42 µM

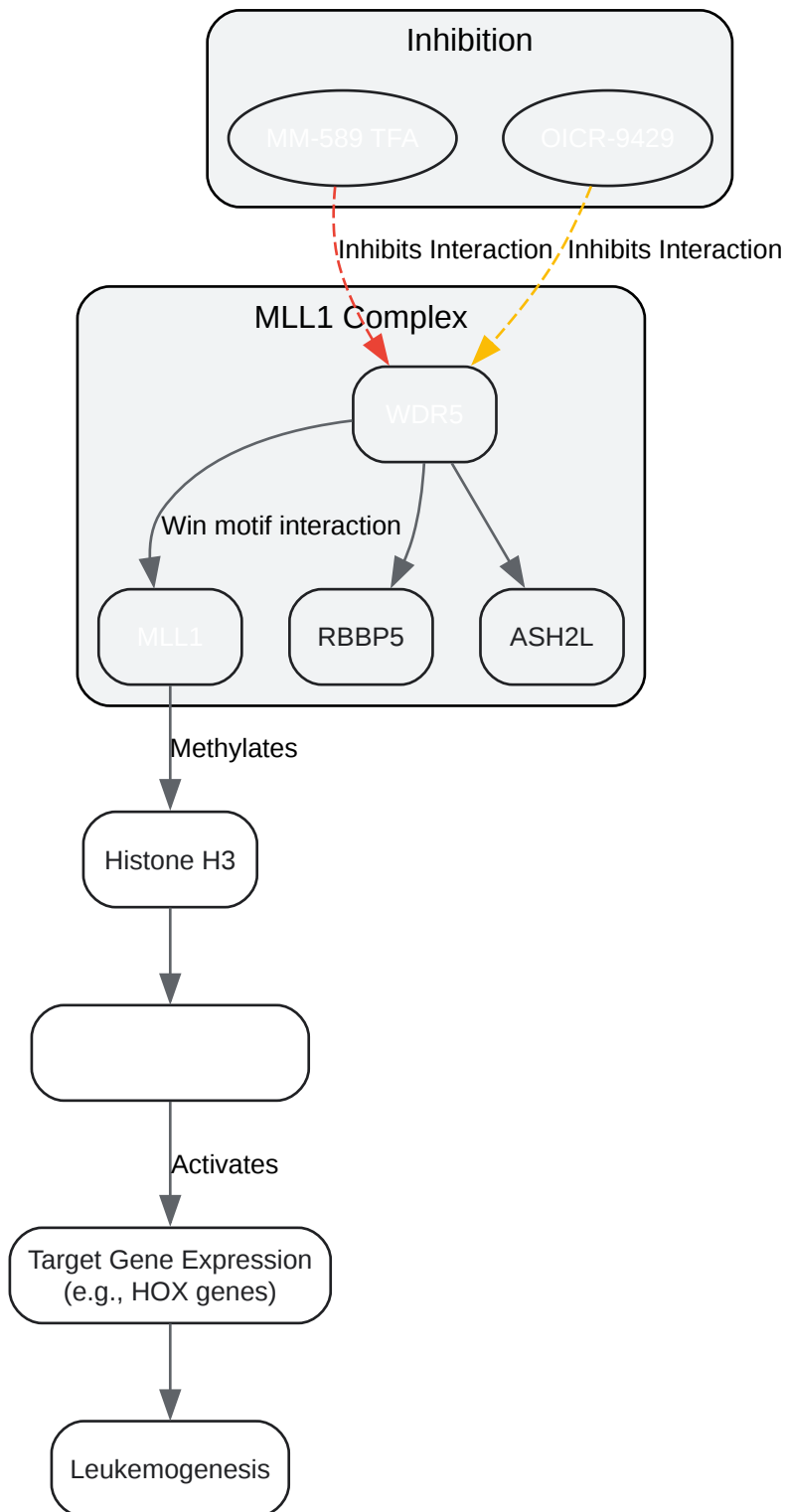
## Mechanism of Action: Disrupting the WDR5-MLL1 Interaction

Both MM-589 and OICR-9429 function by competitively inhibiting the protein-protein interaction (PPI) between WDR5 and the MLL1 protein. WDR5 serves as a crucial scaffold, binding to a conserved "Win" (WDR5-interacting) motif on MLL1, which is essential for the catalytic activity of the MLL1 complex. By occupying the MLL1 binding pocket on WDR5, these inhibitors prevent the assembly of a functional MLL1 complex, leading to a downstream reduction in H3K4 trimethylation. This epigenetic modification is critical for the expression of genes involved in cell proliferation and survival, particularly in cancers driven by MLL translocations.

## Signaling and Experimental Workflow Diagrams

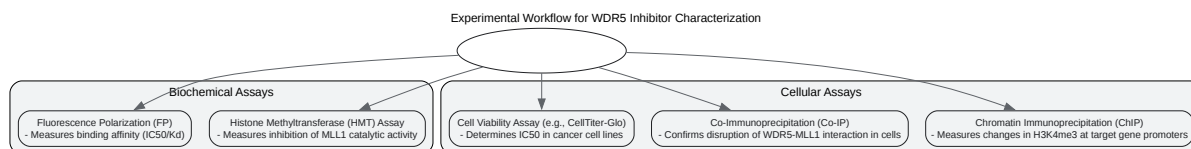
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

WDR5-MLL1 Signaling Pathway and Inhibition



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Caption: WDR5-MLL1 pathway and points of inhibition.



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### Contact

Address: 3281 E Guasti Rd  
 Ontario, CA 91761, United States  
 Phone: (601) 213-4426  
 Email: [info@benchchem.com](mailto:info@benchchem.com)

